molecular formula C12H14FNO2 B13553254 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid

4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13553254
M. Wt: 223.24 g/mol
InChI Key: GHXGDCIKHDJKHT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3-fluoro-4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro-methylphenyl group and the carboxylic acid functionality. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The fluoro-methylphenyl group can be reduced under specific conditions to modify its electronic properties.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industry: Used in the synthesis of agrochemicals and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro-methylphenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can contribute to the overall three-dimensional structure and stability of the compound. The carboxylic acid group may also play a role in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluoro-3-methylphenyl)butanoic acid: Similar structure but with a butanoic acid group instead of a pyrrolidine ring.

    3-(4-Fluoro-3-methylphenyl)pyrrolidine hydrochloride: Similar structure but with a hydrochloride salt form.

    4-(4-Fluoro-3-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a dione functionality.

Uniqueness

4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring, fluoro-methylphenyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-7-2-3-8(4-11(7)13)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16)

InChI Key

GHXGDCIKHDJKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNCC2C(=O)O)F

Origin of Product

United States

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